(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine
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Overview
Description
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 4-nitrobenzaldehyde.
Formation of Intermediate: The reaction between 4-methoxybenzyl chloride and morpholine under basic conditions forms an intermediate compound.
Final Product Formation: The intermediate compound undergoes a nucleophilic substitution reaction with 4-nitrobenzaldehyde to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure with an amino group instead of a nitro group.
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-chlorophenyl)morpholine: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness
Structural Features: The presence of both methoxy and nitro groups on the aromatic rings provides unique chemical properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other morpholine derivatives.
Properties
CAS No. |
920798-92-1 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-8-2-14(3-9-17)12-19-10-11-24-18(13-19)15-4-6-16(7-5-15)20(21)22/h2-9,18H,10-13H2,1H3/t18-/m1/s1 |
InChI Key |
ZSPOYOQWMOWHGR-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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